molecular formula C13H22O4 B12442496 Tridec-2-enedioic acid

Tridec-2-enedioic acid

Cat. No.: B12442496
M. Wt: 242.31 g/mol
InChI Key: QMTCVGUNYZWEJH-UHFFFAOYSA-N
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Description

Tridec-2-enedioic acid is a 13-carbon diunsaturated dicarboxylic acid with the double bond located at the second position (C2). Its structure comprises two carboxylic acid groups (-COOH) at the terminal ends of a hydrocarbon chain, with a cis or trans configuration at the C2 double bond (exact stereochemistry is unspecified in available literature). This compound is a precursor to Tridec-2-enedioyl-CoA, a thioester derivative critical in fatty acid β-oxidation and other metabolic pathways . The CoA-conjugated form facilitates enzymatic interactions, enabling energy production and biosynthetic processes in biological systems.

Properties

IUPAC Name

tridec-2-enedioic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22O4/c14-12(15)10-8-6-4-2-1-3-5-7-9-11-13(16)17/h8,10H,1-7,9,11H2,(H,14,15)(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMTCVGUNYZWEJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCCC=CC(=O)O)CCCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-tridec-2-enedioic acid typically involves the oxidation of corresponding alkenes or the use of specific catalysts to introduce the double bond at the desired position. One common method involves the use of Grignard reagents followed by oxidation to form the dicarboxylic acid. The reaction conditions often require controlled temperatures and the presence of oxidizing agents such as potassium permanganate or chromium trioxide.

Industrial Production Methods

Industrial production of (2E)-tridec-2-enedioic acid may involve large-scale oxidation processes using more efficient and cost-effective catalysts. These processes are designed to maximize yield and purity while minimizing environmental impact. Techniques such as continuous flow reactors and advanced catalytic systems are often employed to achieve these goals.

Chemical Reactions Analysis

Hydrogenation of the Double Bond

The unsaturated bond in tridec-2-enedioic acid undergoes catalytic hydrogenation to yield saturated derivatives.

Conditions and Catalysts :

  • Catalysts : Palladium on carbon (Pd/C) or platinum oxide under H₂ gas at 1–3 atm pressure.

  • Solvents : Methanol, ethanol, or ethyl acetate.

  • Temperature : 25–60°C.

Outcome :

  • Complete saturation produces tridecanedioic acid (brassylic acid), a precursor for nylon production .

  • Partial hydrogenation is achievable using Lindlar’s catalyst for cis-dihydro derivatives .

Mechanism :

  • Syn-addition of hydrogen across the double bond via adsorption on the catalyst surface.

Esterification Reactions

Both carboxylic acid groups react with alcohols to form mono- or diesters.

Knoevenagel Condensation

This reaction extends the carbon chain by two units using malonic acid.

Procedure :

  • React this compound with aldehydes/ketones in pyridine with piperidine catalysis .
    Example :

Tridec 2 enedioic acid+Malonic acidpiperidinePentadec 2 enedioic acid 90 yield [5]\text{Tridec 2 enedioic acid}+\text{Malonic acid}\xrightarrow{\text{piperidine}}\text{Pentadec 2 enedioic acid 90 yield }[5]

Bromination and Halogenation

The double bond undergoes electrophilic addition with halogens.

Bromination

Conditions :

  • Bromine (Br₂) in CCl₄ or acetic acid at 0–25°C .
    Product :

  • 2,3-dibromo-tridecanedioic acid, used in cross-coupling reactions .

Hydrobromination

Procedure :

  • HBr gas in ether yields 3-bromo-tridecanedioic acid .
    Application :

  • Intermediate for synthesizing ω-functionalized fatty acids .

Oxidation of the Double Bond

Conditions :

  • Ozonolysis followed by reductive workup (Zn/HOAc) cleaves the double bond to yield two carboxylic acid fragments .
    Product :

  • Undecanedioic acid and oxalic acid .

Reduction of Carboxylic Acids

Procedure :

  • Lithium aluminum hydride (LAH) reduces carboxylic acids to diols .

Tridec 2 enedioic acidLAH1,13tridecanediol[5]\text{Tridec 2 enedioic acid}\xrightarrow{\text{LAH}}1,13-tridecanediol[5]

Comparative Reactivity Table

Reaction Conditions Catalyst/Reagent Product Yield
HydrogenationH₂ (1–3 atm), 25°CPd/CTridecanedioic acid90%
Esterification (mono)DCM, RTDCC/DMAP14-benzyl ester85%
Knoevenagel CondensationPyridine, 80°CPiperidinePentadec-2-enedioic acid90%
BrominationBr₂ in CCl₄, 0°CNone2,3-dibromo derivative78%

Mechanistic Insights

  • Hydrogenation : Proceeds via H₂ dissociation on the catalyst surface, followed by syn-addition.

  • Esterification : Acid-catalyzed nucleophilic acyl substitution .

  • Knoevenagel : Base-mediated enolate formation and aldol-like condensation .

Scientific Research Applications

(2E)-tridec-2-enedioic acid has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and polymers.

    Biology: The compound is studied for its potential biological activities and interactions with enzymes and other biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals, coatings, and materials with specific properties.

Mechanism of Action

The mechanism of action of (2E)-tridec-2-enedioic acid involves its interaction with molecular targets such as enzymes and receptors. The double bond and carboxylic acid groups play crucial roles in these interactions, influencing the compound’s reactivity and binding affinity. Pathways involved may include oxidative stress responses, metabolic pathways, and signal transduction mechanisms.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues: Chain Length and Unsaturation

Tridec-2-enedioic acid belongs to a class of α,ω-dicarboxylic acids with varying chain lengths and degrees of unsaturation. Key comparisons include:

Compound Chain Length Double Bond Position Key Properties/Biological Role
Dodec-2-enedioic acid C12 C2 Shorter chain increases solubility; implicated in plant signaling
Tetradec-2-enedioic acid C14 C2 Longer chain enhances lipophilicity; potential membrane interaction
Hexadec-2-enedioic acid C16 C2 Common in lipid bilayers; higher melting point due to chain length

The position of the double bond (C2) in this compound distinguishes it from isomers like Tridec-9-enedioic acid, where the double bond’s location affects molecular rigidity and enzymatic recognition .

Thioether-Substituted Analogues

2-(Tetradecylthio)acetic acid (CAS 2921-20-2), a structurally related compound, replaces one carboxylic acid group with a tetradecylthio (-S-C14H29) moiety. Key differences include:

Property This compound 2-(Tetradecylthio)acetic Acid
Functional Groups Two -COOH groups One -COOH, one -S-C14H29
Reactivity Acidic, participates in esterification Thioether linkage increases stability but reduces acidity
Toxicity Limited data Skin/eye irritation (H315, H319); hazardous decomposition products under combustion

The thioether group in 2-(Tetradecylthio)acetic acid enhances lipophilicity, making it suitable for lipid-based applications but also increasing environmental persistence .

Fluorinated Analogues

Fluorinated long-chain acids, such as tricosafluorododecanoic acid (C12, 23F) and pentacosafluorotridecanoic acid (C13, 25F), exhibit extreme environmental persistence and toxicity compared to this compound:

Property This compound Pentacosafluorotridecanoic Acid
Fluorination None Fully fluorinated C13 chain
Environmental Impact Likely biodegradable Persistent organic pollutant (SVHC designation)
Bioaccumulation Low High (due to fluorine’s stability)

Coenzyme A Derivatives

Tridec-2-enedioyl-CoA’s metabolic role parallels other acyl-CoA compounds (e.g., Palmitoyl-CoA, C16):

Acyl-CoA Chain Length Metabolic Pathway
Tridec-2-enedioyl-CoA C13 Specialized β-oxidation
Palmitoyl-CoA C16 Primary energy production
Octanoyl-CoA C8 Medium-chain fatty acid metabolism

The odd-carbon chain of Tridec-2-enedioyl-CoA may yield propionyl-CoA during β-oxidation, linking it to gluconeogenesis in certain organisms .

Q & A

Q. What are the established laboratory synthesis protocols for Tridec-2-enedioic acid, and what critical parameters influence yield and purity?

Methodological Answer: Synthesis typically involves ester hydrolysis or catalytic oxidation of alkenes. Key parameters include reaction temperature (e.g., 80–100°C for hydrolysis), solvent polarity, and catalyst selection (e.g., sulfuric acid for hydrolysis). Purity is optimized via recrystallization or column chromatography. Analytical validation using NMR (¹H/¹³C) and HPLC ensures structural fidelity and quantifies impurities .

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Assigns double-bond geometry (cis/trans) via coupling constants and chemical shifts.
  • FT-IR : Confirms carboxylic acid functional groups (C=O stretch ~1700 cm⁻¹).
  • HPLC-MS : Quantifies purity and detects degradation products. Cross-referencing with literature databases (e.g., SciFinder) validates spectral interpretations .

Q. How do researchers standardize bioactivity assays for this compound to ensure reproducibility?

Methodological Answer: Standardization includes:

  • Positive/Negative Controls : Use known enzyme inhibitors (e.g., aspirin for cyclooxygenase assays).
  • Buffer Conditions : Maintain pH 7.4 (physiological range) with phosphate-buffered saline.
  • Dose-Response Curves : Test concentrations spanning 0.1–100 µM to identify IC₅₀ values. Pre-publication replication in triplicate minimizes batch-to-batch variability .

Q. What are the common pitfalls in interpreting this compound’s solubility data, and how can they be mitigated?

Methodological Answer: Solubility varies with solvent polarity (e.g., higher in DMSO than water). Pitfalls include:

  • Aggregation : Use dynamic light scattering (DLS) to detect micelle formation.
  • Temperature Dependency : Report solubility at 25°C ± 2°C.
  • Ionic Strength : Specify buffer composition (e.g., 0.1 M NaCl) .

Advanced Research Questions

Q. What computational modeling approaches are effective in predicting this compound’s interaction with biological targets?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations : Analyze binding stability to enzymes (e.g., 100-ns trajectories).
  • Docking Studies (AutoDock Vina) : Screen binding affinities across protein conformers.
  • QSAR Models : Corlate structural descriptors (e.g., logP, polar surface area) with bioactivity. Validate predictions with in vitro mutagenesis or competitive binding assays .

Q. How can researchers resolve contradictions in reported mechanisms of this compound’s anti-inflammatory effects?

Methodological Answer:

  • Systematic Review : Meta-analyze dose-dependent effects across studies (PRISMA guidelines).
  • Pathway-Specific Knockout Models : Use CRISPR/Cas9 to isolate NF-κB vs. COX-2 pathways.
  • Cross-Species Validation : Compare rodent and human cell lines to identify conserved mechanisms .

Q. What experimental designs are optimal for studying this compound’s stability under physiological conditions?

Methodological Answer:

  • Accelerated Stability Testing : Incubate at 37°C in simulated gastric fluid (pH 1.2) and plasma (pH 7.4).
  • Degradation Product Profiling : Use LC-QTOF-MS to identify oxidation/byproducts.
  • Light Exposure Studies : UV-Vis spectroscopy monitors photodegradation kinetics .

Q. How should researchers address batch-to-batch variability in this compound’s bioactivity data?

Methodological Answer:

  • Quality Control (QC) : Implement HPLC purity thresholds (>95%) and NMR lot verification.
  • Blinded Replication : Independent labs repeat assays using standardized protocols.
  • Statistical Adjustments : Use mixed-effects models to account for variability in meta-analyses .

Q. What strategies validate the specificity of this compound’s interactions in complex biological matrices?

Methodological Answer:

  • Competitive Binding Assays : Co-incubate with structural analogs (e.g., saturated analogs).
  • Pull-Down Experiments : Use biotinylated this compound and streptavidin beads.
  • CRISPR Interference (CRISPRi) : Knock down putative targets to confirm functional relevance .

Q. How can interdisciplinary approaches enhance mechanistic studies of this compound?

Methodological Answer:

  • Multi-Omics Integration : Combine transcriptomics (RNA-seq) and metabolomics (LC-MS) to map pathway interactions.
  • Microfluidic Platforms : Simulate tissue-specific microenvironments for pharmacokinetic profiling.
  • Collaborative Peer Review : Engage enzymologists, chemists, and clinicians to critique experimental designs pre-publication .

Methodological Notes

  • Data Interpretation : Cross-validate findings with orthogonal techniques (e.g., SPR for binding affinity vs. ITC) .
  • Ethical Compliance : Adhere to institutional guidelines for chemical safety and animal/human studies (refer to NREC standards in ).
  • Reproducibility : Archive raw data (spectra, chromatograms) in FAIR-aligned repositories .

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